4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a difluoropiperidinyl group and an iodine atom attached to a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the Difluoropiperidinyl Group: The difluoropiperidinyl group is attached via a nucleophilic substitution reaction, typically using a difluoropiperidine derivative and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often require the presence of a base and are conducted under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine or other functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the iodine atom.
Scientific Research Applications
4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor in cancer research.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- 2-bromo-4-(4,4-difluoropiperidin-1-yl)pyrimidine
- (4,4-Difluoropiperidin-3-yl)methanol
Uniqueness
4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the difluoropiperidinyl group and the iodine atom on the pyrazolo[3,4-d]pyrimidine core. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H10F2IN5 |
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Molecular Weight |
365.12 g/mol |
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H10F2IN5/c11-10(12)1-3-18(4-2-10)9-6-7(13)16-17-8(6)14-5-15-9/h5H,1-4H2,(H,14,15,16,17) |
InChI Key |
VVVQKTGPWXRHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=NC3=NNC(=C32)I |
Origin of Product |
United States |
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